(R)-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid
Overview
Description
®-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid is a chiral amino acid derivative that features a tert-butoxycarbonyl (Boc) protecting group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA).
Formation of the Thiazole Ring: The thiazole ring is introduced through a cyclization reaction involving a suitable thioamide and an α-halo acid derivative.
Coupling Reaction: The protected amino acid is then coupled with the thiazole derivative using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of ®-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been shown to be effective in the direct introduction of tert-butoxycarbonyl groups into various organic compounds .
Chemical Reactions Analysis
Types of Reactions
®-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazole ring can be reduced to form dihydrothiazoles.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Deprotection: Trifluoroacetic acid (TFA) is typically used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazoles.
Deprotection: Free amino acid.
Scientific Research Applications
®-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex molecules and peptides.
Biology: Serves as a precursor for the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ®-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid depends on its specific application. In drug development, it may act by interacting with specific molecular targets such as enzymes or receptors. The Boc group provides protection during synthetic processes, ensuring the amino group remains unreactive until the desired stage of the synthesis.
Comparison with Similar Compounds
Similar Compounds
(S)-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid: The enantiomer of the compound with similar properties but different stereochemistry.
®-2-Amino-3-(thiazol-4-yl)propanoic acid: Lacks the Boc protecting group, making it more reactive.
®-2-((tert-Butoxycarbonyl)amino)-3-(imidazol-4-yl)propanoic acid: Contains an imidazole ring instead of a thiazole ring, leading to different reactivity and applications.
Uniqueness
®-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid is unique due to its combination of a Boc-protected amino group and a thiazole ring, which provides distinct reactivity and stability. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals.
Properties
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1,3-thiazol-4-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-11(2,3)17-10(16)13-8(9(14)15)4-7-5-18-6-12-7/h5-6,8H,4H2,1-3H3,(H,13,16)(H,14,15)/t8-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXBTZJECMMZSB-MRVPVSSYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CSC=N1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401156799 | |
Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401156799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134107-69-0 | |
Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134107-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (αR)-α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-thiazolepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401156799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Boc-D-4-Thiazolylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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